![molecular formula C10H17NO B3138109 N-(2-furylmethyl)-N-(3-methylbutyl)amine CAS No. 4462-11-7](/img/structure/B3138109.png)
N-(2-furylmethyl)-N-(3-methylbutyl)amine
Overview
Description
N-(2-furylmethyl)-N-(3-methylbutyl)amine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-furylmethyl)-N-(3-methylbutyl)amine is a compound with potential biological significance, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₀H₁₇NO
- Molecular Weight : 167.25 g/mol
- CAS Number : 4462-11-7
- Structure :
Chemical Structure
This compound's biological activity can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds in this class have shown inhibitory effects against various bacterial strains, particularly those involved in resistant infections.
- Cell Cycle Interference : Similar derivatives have been observed to alter cell cycle dynamics, particularly affecting the G1 phase, which may lead to apoptosis in certain cancer cell lines .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Efficacy
A study investigating the compound's effect on Mycobacterium tuberculosis found that it significantly inhibited the growth of the bacteria at low concentrations. The mechanism was linked to disruption of the transmembrane electrochemical gradient, which is crucial for bacterial survival .
Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that this compound induced cytotoxicity in MCF-7 breast cancer cells. The compound altered gene expression related to cell proliferation and apoptosis, suggesting a potential role as an anticancer agent .
Genotoxicity Assessment
While some studies indicated potential genotoxic effects at high concentrations, comprehensive evaluations showed no significant mutagenic effects in vivo. This discrepancy highlights the importance of dosage and context when assessing safety profiles .
Scientific Research Applications
Medicinal Chemistry
N-(2-furylmethyl)-N-(3-methylbutyl)amine is primarily investigated for its potential therapeutic effects, particularly as an inhibitor of glycogen synthase kinase 3 (GSK3). GSK3 is implicated in various neurodegenerative diseases, including Alzheimer’s and Parkinson’s diseases. Inhibiting this enzyme may yield beneficial effects on cognitive functions and neuronal protection.
Case Studies and Findings
- Neuroprotective Effects : Research indicates that GSK3 inhibitors can mitigate the progression of neurodegenerative diseases by preventing apoptosis in neurons. For instance, compounds similar to this compound have shown promise in reducing tau phosphorylation, a hallmark of Alzheimer's disease pathology .
- Therapeutic Relevance : The compound's ability to inhibit GSK3 suggests it could be useful in treating conditions like bipolar disorder and other affective disorders due to its mood-stabilizing properties .
Neuropharmacology
The compound has been utilized in various studies focusing on neuropharmacological applications. Its structure allows for interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.
Research Insights
- Cognitive Enhancement : Studies have explored the role of GSK3 inhibitors in enhancing memory and learning processes, suggesting that this compound could be a candidate for further research in cognitive enhancement therapies .
- Animal Models : Experimental models have demonstrated that administration of GSK3 inhibitors can lead to improved outcomes in tasks assessing memory and learning, indicating a direct link between the compound's action and cognitive performance .
Research Tool in Proteomics
This compound is also being used as a specialty product for proteomics research. It serves as a tool for studying protein interactions and enzyme activity related to GSK3.
Applications in Laboratory Settings
- In Vitro Studies : The compound is employed in laboratory settings to evaluate the effects of GSK3 inhibition on various cellular processes. This includes assessing its impact on protein synthesis and degradation pathways .
- Standardization of Test Systems : It aids in the development and standardization of test systems for evaluating new therapeutic agents targeting GSK3-related pathways .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Inhibition of GSK3 for neuroprotection | Potential treatment for Alzheimer’s and Parkinson’s diseases |
Neuropharmacology | Effects on mood and cognition | Enhances memory and learning in animal models |
Proteomics Research | Tool for studying protein interactions | Standardizes test systems for evaluating GSK3 inhibitors |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylbutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,7,9,11H,5-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALRNWVFVBHCQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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